Cyclopentyl tosylate
Overview
Description
Cyclopentyl tosylate is an organic compound that belongs to the class of tosylates, which are esters of p-toluenesulfonic acid. This compound is characterized by the presence of a cyclopentyl group attached to the tosylate moiety. Tosylates are commonly used in organic synthesis due to their excellent leaving group properties, which facilitate various substitution and elimination reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentyl tosylate can be synthesized through the reaction of cyclopentanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds at room temperature and involves the nucleophilic attack of the hydroxyl group of cyclopentanol on the sulfonyl chloride, resulting in the formation of this compound and hydrochloric acid as a byproduct.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions: Cyclopentyl tosylate undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to the excellent leaving group ability of the tosylate moiety, this compound readily participates in nucleophilic substitution reactions. Common nucleophiles include halides, cyanides, and alkoxides.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form cyclopentene.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium iodide in acetone or potassium cyanide in dimethyl sulfoxide.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are commonly used.
Major Products:
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with sodium iodide yields cyclopentyl iodide.
Elimination Reactions: The major product is cyclopentene.
Scientific Research Applications
Cyclopentyl tosylate has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: this compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein functions.
Material Science: It is employed in the preparation of functionalized polymers and advanced materials.
Mechanism of Action
The mechanism of action of cyclopentyl tosylate primarily involves its role as a leaving group in nucleophilic substitution and elimination reactions. The tosylate moiety stabilizes the transition state and facilitates the departure of the leaving group, allowing the nucleophile to attack the electrophilic center. This property is exploited in various synthetic transformations to achieve desired chemical modifications.
Comparison with Similar Compounds
Cyclopentyl tosylate can be compared with other tosylates and sulfonates, such as:
Cyclohexyl tosylate: Similar in structure but with a six-membered ring, leading to different steric and electronic properties.
Methanesulfonates: These compounds have a similar leaving group ability but differ in their alkyl group structure.
Uniqueness: this compound is unique due to its five-membered ring structure, which imparts distinct reactivity and steric effects compared to other tosylates. This makes it a valuable reagent in specific synthetic applications where such properties are advantageous.
Properties
IUPAC Name |
cyclopentyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3S/c1-10-6-8-12(9-7-10)16(13,14)15-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOQVPFVARFZSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20312172 | |
Record name | cyclopentyl tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20312172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3558-06-3 | |
Record name | NSC250985 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250985 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | cyclopentyl tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20312172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Research indicates that the presence of a double bond in the cyclopentyl ring, specifically in the 3-position relative to the tosylate leaving group, leads to a significant decrease in the rate of solvolysis []. This is attributed to the electron-withdrawing inductive effect of the double bond, which destabilizes the carbocation formed during the SN1-like reaction. This destabilization makes the formation of the carbocation less favorable, hence slowing down the solvolysis rate. []
A: Studies using aminosulfur trifluorides, which replace the tosylate group with fluorine, provide insights into the stereochemical outcome of reactions involving cyclopentyl tosylates []. Similar to solvolysis reactions, the reaction with aminosulfur trifluorides proceeds predominantly with inversion of configuration at the reactive center. This suggests an SN1-like mechanism where the carbocation intermediate, although destabilized, still plays a role and allows for attack from either side leading to the observed inversion of configuration. []
A: Introducing methyl groups on the cyclopentyl ring can have complex effects on the solvolysis rate. While initial methyl substitutions at the 8-position generally increase the reaction rate, likely due to stabilization of the developing positive charge, further substitutions, especially at the 8 and 8' positions, lead to a decrease in reactivity []. This unexpected rate deceleration is potentially attributed to steric hindrance, where the bulky methyl groups hinder both the solvation of the transition state and the departure of the tosylate leaving group [].
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